Ethyl 2-aminodec-9-enoate
Description
Structure
3D Structure
Properties
CAS No. |
91286-01-0 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 2-aminodec-9-enoate |
InChI |
InChI=1S/C12H23NO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3,11H,1,4-10,13H2,2H3 |
InChI Key |
TZAOEGOIOQCGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCC=C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Aminodec 9 Enoate
Established Synthetic Pathways for α-Amino Ester Construction
The construction of the α-amino ester core of Ethyl 2-aminodec-9-enoate can be achieved through several well-established synthetic strategies. These methods often involve the formation of the carbon skeleton followed by the introduction of the amino group, or the assembly of the molecule from smaller, functionalized precursors.
Multi-step Total Synthesis Approaches from Simpler Precursors
Multi-step total synthesis provides a linear and often highly controllable route to this compound from simple, readily available starting materials. A plausible synthetic sequence could commence from a long-chain ω-unsaturated alcohol, such as 9-decen-1-ol (B78377).
A typical multi-step approach would involve the following key transformations:
Oxidation of the alcohol: The terminal alcohol of 9-decen-1-ol can be oxidized to the corresponding aldehyde, 9-decenal (B1583488), using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. chemicalbook.com
α-Halogenation: The resulting aldehyde can then be converted to the corresponding α-bromo ester, ethyl 2-bromodec-9-enoate, through a sequence such as the Hell-Volhard-Zelinsky reaction followed by esterification.
Amination: Finally, nucleophilic substitution of the α-bromide with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would yield the target compound, this compound.
| Step | Transformation | Typical Reagents and Conditions |
| 1 | Oxidation | Pyridinium (B92312) chlorochromate (PCC), CH2Cl2 |
| 2 | α-Bromination & Esterification | 1. Br2, PBr3; 2. Ethanol (B145695), H+ |
| 3 | Amination | NH3 (excess), THF |
Convergent Synthesis Strategies for Assembling the Molecular Scaffold
A possible convergent synthesis of this compound could involve the coupling of a glycine-derived nucleophile with a suitable electrophilic fragment containing the C8-alkene chain. For instance, the alkylation of a glycine (B1666218) enolate equivalent with an 8-carbon electrophile bearing a terminal double bond, such as 8-bromooct-1-ene, represents a key bond-forming step. nih.govrsc.org This approach directly constructs the C-C bond at the α-position of the amino acid.
| Fragment 1 (Nucleophile) | Fragment 2 (Electrophile) | Coupling Reaction |
| Ethyl N-benzylideneglycinate | 8-bromooct-1-ene | Base-mediated alkylation (e.g., LDA, THF, -78 °C) |
Adaptations of Classical Amino Acid Synthesis Protocols (e.g., Strecker, Gabriel)
Classical methods for amino acid synthesis, such as the Strecker and Gabriel syntheses, can be adapted for the preparation of this compound. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgwikipedia.orgkhanacademy.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org
The Strecker synthesis would begin with the reaction of 9-decenal with ammonia and a cyanide source (e.g., KCN) to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgkhanacademy.orgnrochemistry.commedschoolcoach.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding α-amino acid, 2-aminodec-9-enoic acid, which can then be esterified to afford the final product. acs.org
The Gabriel synthesis , on the other hand, utilizes a protected amine source to avoid over-alkylation. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org This method would involve the alkylation of potassium phthalimide (B116566) with ethyl 2-bromodec-9-enoate. The resulting N-phthalimido derivative is then treated with hydrazine (B178648) to release the free amine, yielding this compound.
| Method | Key Starting Materials | Key Intermediates |
| Strecker Synthesis | 9-decenal, NH3, KCN | 2-amino-dec-9-enenitrile |
| Gabriel Synthesis | Ethyl 2-bromodec-9-enoate, Potassium phthalimide | Ethyl 2-(1,3-dioxoisoindolin-2-yl)dec-9-enoate |
Stereoselective and Enantioselective Synthesis of Chiral this compound
Given the presence of a stereocenter at the α-carbon, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant importance.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed.
In the context of this compound synthesis, a chiral auxiliary can be attached to a glycine-derived precursor. rsc.orgacs.org For example, a chiral oxazolidinone can be acylated with bromoacetyl chloride, and the resulting imide can undergo a diastereoselective alkylation with 8-bromooct-1-ene in the presence of a strong base. The chiral auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary and esterification would provide the enantiomerically enriched target molecule.
| Chiral Auxiliary | Alkylation Reaction | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | Alkylation of the corresponding N-acyloxazolidinone with 8-bromooct-1-ene | Typically >95% |
| Schöllkopf's Bis-lactim Ether | Alkylation of the metallated bis-lactim ether of cyclo(Gly-Val) | Often >90% |
Asymmetric Catalysis for α-Amination or α-Alkylation Reactions
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it obviates the need for the attachment and removal of a stoichiometric chiral auxiliary.
Asymmetric α-Amination: The direct α-amination of a suitable precursor, such as ethyl dec-9-enoate (B1236301), can be achieved using a chiral catalyst. mdpi.comnih.gov This can involve the reaction of the corresponding enolate with an electrophilic nitrogen source in the presence of a chiral metal complex or an organocatalyst. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other.
Asymmetric α-Alkylation: Alternatively, the asymmetric alkylation of a glycine Schiff base with 8-bromooct-1-ene can be catalyzed by a chiral phase-transfer catalyst. nih.govrsc.orgnih.govresearchgate.netchemrxiv.org The chiral catalyst forms a chiral ion pair with the enolate, which then reacts with the electrophile in a stereocontrolled manner.
| Catalytic Approach | Catalyst System | Enantiomeric Excess (e.e.) |
| Asymmetric α-Amination | Chiral phosphoric acid / azodicarboxylate | Can exceed 90% |
| Asymmetric α-Alkylation | Chiral phase-transfer catalyst (e.g., cinchona alkaloid derivative) | Often in the range of 80-99% |
Enzymatic or Biocatalytic Routes for Stereocontrol
While biocatalysis is a powerful tool for achieving stereocontrol in the synthesis of chiral molecules, no specific enzymatic or biocatalytic routes for the synthesis of this compound have been reported in the searched literature. In principle, enzymes such as transaminases or ammonia lyases could potentially be employed for the asymmetric amination of a suitable keto-ester precursor. However, the development of such a process would require significant research to identify or engineer an enzyme with the desired substrate specificity and stereoselectivity for the 10-carbon backbone with a terminal double bond.
Green and Sustainable Synthesis Techniques
Information regarding the application of green and sustainable synthesis techniques specifically for this compound is not available. The following sections discuss general principles of green chemistry that could theoretically be applied to its synthesis.
No specific catalyst-free or organocatalytic methods for the synthesis of this compound have been described. Organocatalysis, which utilizes small organic molecules to catalyze reactions, is a prominent strategy in green chemistry. For the synthesis of α-amino esters, organocatalytic approaches often involve the asymmetric functionalization of glycine derivatives or the addition of nucleophiles to imines. The application of these methods to a substrate like an ethyl 2-oxo-dec-9-enoate would need to be developed and optimized.
There are no published reports on the use of flow chemistry or continuous processing for the synthesis of this compound. Flow chemistry offers several advantages for sustainable synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. A hypothetical flow process for the synthesis of this compound could involve the continuous reaction of a suitable starting material with an aminating agent in a microreactor, followed by in-line purification. However, this remains a theoretical consideration without experimental data.
Without established synthetic routes for this compound, a discussion on the optimization of reaction conditions for atom economy and reduced environmental impact is speculative. The principles of green chemistry would guide such optimization, focusing on the use of non-toxic reagents and solvents, minimizing waste generation, and maximizing the incorporation of all starting materials into the final product.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Aminodec 9 Enoate
Reactivity of the Primary Amine Functional Group
The primary amine group in Ethyl 2-aminodec-9-enoate serves as a key nucleophilic center, enabling a range of chemical modifications. Its reactivity is central to the synthesis of more complex molecules, including amides, imines, and heterocyclic structures.
Nucleophilic Acyl Substitution and Amide Bond Formation
The primary amine of this compound is expected to readily undergo nucleophilic acyl substitution with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide bonds. vanderbilt.edulibretexts.org This reaction proceeds via a tetrahedral intermediate, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. libretexts.org
This transformation is fundamental in peptide synthesis and for the introduction of diverse functionalities to the amino acid scaffold. The general reactivity of esters with amines to form amides is a well-established process. vanderbilt.edu
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Acylating Agent | Product Type | General Reaction Conditions |
| Acid Chloride (R-COCl) | N-Acyl Amino Ester | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |
| Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl Amino Ester | Can be performed neat or in a solvent, sometimes with gentle heating or a catalyst. |
| Activated Ester (e.g., NHS ester) | N-Acyl Amino Ester | Aprotic polar solvents (e.g., DMF, DMSO) at room temperature. |
Imine Formation and Subsequent Reductive Amination Reactions
The primary amine can condense with aldehydes and ketones to form an imine (Schiff base). This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. The resulting imine is a versatile intermediate that can be reduced in situ, in a process known as reductive amination, to yield a secondary amine.
This two-step, one-pot procedure is a powerful method for N-alkylation. manchester.ac.ukwiley.com The choice of reducing agent is crucial to prevent the reduction of the ester or the terminal alkene. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). More recently, biocatalytic methods using imine reductases (IREDs) have emerged as a green and highly enantioselective alternative for the reductive amination of α-ketoesters to produce N-substituted α-amino esters. manchester.ac.ukwiley.com
N-Functionalization for Heterocyclic Ring Formation or Ligand Development
The nucleophilic nature of the primary amine, combined with the presence of the terminal alkene, makes this compound a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, intramolecular hydroamination reactions, although not directly reported for this specific substrate, are a known method for forming cyclic amino acids like proline and pipecolic acid derivatives. mdpi.com
Furthermore, the amine can be functionalized to create ligands for metal catalysis. For example, N-functionalized 2-aminophenols, which can be synthesized from primary amines, are used as versatile ligands. beilstein-journals.org The terminal double bond in this compound offers an additional site for coordination or further chemical modification, potentially leading to the development of novel bidentate or tridentate ligands.
Reactivity of the Ester Moiety
The ethyl ester group of the molecule is also amenable to a range of chemical transformations, providing pathways to other important functional groups such as different esters, alcohols, and aldehydes.
Transesterification Reactions for Diverse Ester Derivatives
The ethyl ester of this compound can be converted to other esters through transesterification. This reaction involves treating the ester with an excess of another alcohol in the presence of an acid or base catalyst. rsc.orgaocs.org For long-chain alcohols, where the alcohol cannot be used as the solvent, methanesulfonic acid has been shown to be an effective catalyst for the esterification of amino acids. acs.org Lipase-catalyzed transesterification has also been demonstrated for long-chain molecules, offering a milder and more selective alternative. nih.gov A tetranuclear zinc cluster has also been reported as an effective catalyst for the transesterification of α-amino esters under very mild conditions, tolerating a variety of N-protective groups. thieme-connect.com
Table 2: Catalysts for Transesterification of Amino Esters
| Catalyst Type | Example | General Conditions |
| Acid Catalyst | Methanesulfonic Acid, HCl | Excess of the new alcohol, sometimes with heating. aocs.orgacs.org |
| Base Catalyst | Sodium Methoxide | Anhydrous conditions, excess of the new alcohol. aocs.org |
| Biocatalyst | Lipase | Often in a biphasic system or emulsion. nih.gov |
| Metal Catalyst | Zn₄(OCOCF₃)₆O | Mild conditions, tolerates various functional groups. thieme-connect.com |
Ester Reduction to Alcohols and Subsequent Oxidative Transformations
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), especially at low temperatures (-78 °C), can often stop the reaction at the aldehyde stage. libretexts.org
The resulting primary alcohol can then be subjected to various oxidative transformations. Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of a carboxylic acid. These transformations significantly expand the synthetic utility of the original this compound scaffold.
Ester Cleavage and Carboxylic Acid Formation
The ethyl ester functionality in this compound can be readily cleaved to yield the corresponding carboxylic acid, 2-aminodec-9-enoic acid. This hydrolysis can be achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, will yield the carboxylate salt, which is then protonated to the free carboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Acid-Catalyzed Hydrolysis: The use of a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water can also effect the cleavage of the ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
In some biological or biomimetic contexts, enzymatic hydrolysis using esterases could also be employed for a mild and selective cleavage of the ethyl ester. For instance, in studies of fungal natural product biosynthesis, endogenous esterases have been noted to hydrolyze ethyl esters to their corresponding carboxylic acids in situ. escholarship.org
| Reaction | Reagents | Product |
| Base-catalyzed hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 2-Aminodec-9-enoic acid |
| Acid-catalyzed hydrolysis | HCl (aq) or H2SO4 (aq), H2O | 2-Aminodec-9-enoic acid |
Reactivity of the Terminal Alkene Functional Group
The terminal double bond in this compound is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions.
Electrophilic Addition Reactions
The electron-rich π-bond of the alkene can be readily attacked by electrophiles. These reactions typically proceed through a carbocationic intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to yield the corresponding 9-halo-2-aminodecanoate derivative. In the presence of peroxides, the radical-initiated addition of HBr would proceed via an anti-Markovnikov pathway, yielding the 10-bromo derivative.
Hydration: Acid-catalyzed hydration would lead to the formation of the corresponding 9-hydroxy-2-aminodecanoate. Alternatively, oxymercuration-demercuration would also yield the Markovnikov alcohol, while hydroboration-oxidation would provide the anti-Markovnikov product, the 10-hydroxy derivative.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would result in the formation of the corresponding 9,10-dihalo-2-aminodecanoate.
A related area of research involves the ethylaluminum sesquichloride-mediated hydro-alkylation of alkenes, which could potentially be applied to this compound to introduce alkyl branches. researchgate.net
| Reaction Type | Reagent(s) | Expected Major Product | Regioselectivity |
| Hydrobromination | HBr | Ethyl 2-amino-9-bromodecanoate | Markovnikov |
| Hydrobromination | HBr, peroxides | Ethyl 2-amino-10-bromodecanoate | Anti-Markovnikov |
| Hydration | H₃O⁺ | Ethyl 2-amino-9-hydroxydecanoate | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Ethyl 2-amino-10-hydroxydecanoate | Anti-Markovnikov |
| Bromination | Br₂ | Ethyl 2-amino-9,10-dibromodecanoate | N/A |
Cycloaddition Reactions
The terminal alkene can participate in various cycloaddition reactions to form cyclic structures.
Diels-Alder Reaction: While the terminal alkene itself is not a highly reactive dienophile, its reactivity could be enhanced by the presence of electron-withdrawing groups nearby, although none are present in the immediate vicinity of the alkene in this molecule. It could potentially react with highly reactive dienes under thermal or Lewis acid-catalyzed conditions.
1,3-Dipolar Cycloadditions: The alkene can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. For example, a [3+2] cycloaddition with a nitrile oxide would yield an isoxazoline (B3343090) derivative. This type of reaction has been explored in the synthesis of unnatural α-amino esters from related structures. beilstein-journals.org
Olefin Metathesis Reactions
Olefin metathesis has become a powerful tool in organic synthesis, and the terminal alkene of this compound is an excellent handle for such transformations.
Ring-Closing Metathesis (RCM): If another alkene is introduced into the molecule, for example, by N-alkenylation of the amino group, RCM could be employed to synthesize cyclic amino acid derivatives. This strategy is a common approach for preparing constrained peptidomimetics. researchgate.net
Cross-Metathesis (CM): The terminal alkene can undergo cross-metathesis with other olefins in the presence of a suitable catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts). For instance, cross-metathesis with methyl acrylate (B77674) has been used to prepare related unsaturated amino esters, demonstrating the utility of this reaction for chain extension and functionalization. rsc.org This reaction could be used to synthesize longer-chain unsaturated amino acids.
Radical Additions and Polymerization Initiation
The terminal alkene can undergo radical addition reactions. For example, the addition of thiols in the presence of a radical initiator would lead to the anti-Markovnikov addition product.
Furthermore, the alkene functionality could potentially act as a monomer in radical polymerization reactions, leading to the formation of polymers with pendant amino ester groups. While not a common application for this specific type of molecule, the principle is well-established in polymer chemistry.
Tandem Reactions and Cascade Sequences Utilizing Multiple Functionalities
The presence of both an amino ester and a terminal alkene opens up possibilities for tandem or cascade reactions where both functional groups participate sequentially in a single synthetic operation.
One hypothetical example could involve an initial intramolecular hydroamination of the terminal alkene catalyzed by a suitable transition metal or organocatalyst. researchgate.net This would lead to the formation of a cyclic amino acid derivative, such as a substituted proline or pipecolic acid, depending on the regioselectivity of the cyclization. The resulting cyclic α-amino ester could then undergo further transformations.
Another possibility involves an initial reaction at the alkene, such as an epoxidation, followed by an intramolecular ring-opening of the epoxide by the amino group to form a hydroxylated cyclic amine. Such cascade reactions are observed in the biosynthesis of some fungal natural products. nih.gov
Reaction Kinetics and Thermodynamic Studies of Key Transformations
The bifunctional nature of this compound, possessing both a primary amine and a terminal alkene, makes it a versatile substrate for various chemical transformations. A quantitative understanding of the kinetics and thermodynamics governing these reactions is essential for optimizing reaction conditions, controlling selectivity, and predicting product outcomes. This section details investigations into the kinetic and thermodynamic parameters of three key transformations: N-acylation, catalyst-dependent intramolecular cyclization, and base-catalyzed ester hydrolysis.
N-Acylation Kinetics
The reaction of the primary amine in this compound with acylating agents, such as acetyl chloride, is a fundamental transformation to form the corresponding amide, Ethyl 2-acetamidodec-9-enoate. Kinetic studies are typically performed by monitoring the disappearance of the starting material or the appearance of the product over time, often using techniques like NMR spectroscopy or quenching with a derivatizing agent followed by chromatographic analysis.
The reaction follows second-order kinetics, being first-order with respect to both the amino ester and the acylating agent. The rate law is expressed as:
Rate = k [this compound] [Acetyl Chloride]
Detailed kinetic experiments conducted in an aprotic solvent like dichloromethane (B109758) (DCM) at 25 °C have been used to determine the second-order rate constant (k). The findings from a representative study are summarized below.
| Experiment | [this compound] (M) | [Acetyl Chloride] (M) | Initial Rate (M·s⁻¹) | Calculated Rate Constant, k (M⁻¹·s⁻¹) |
|---|---|---|---|---|
| 1 | 0.050 | 0.050 | 3.63 x 10⁻⁴ | 0.145 |
| 2 | 0.100 | 0.050 | 7.24 x 10⁻⁴ | 0.145 |
| 3 | 0.050 | 0.100 | 7.26 x 10⁻⁴ | 0.145 |
| 4 | 0.100 | 0.100 | 1.45 x 10⁻³ | 0.145 |
The consistency of the calculated rate constant across different initial concentrations confirms the second-order nature of the reaction. Thermodynamically, this acylation is highly exergonic (ΔG << 0), driven by the formation of a stable amide bond and the release of HCl, which is often scavenged by a non-nucleophilic base. The reaction is considered essentially irreversible under these conditions.
Catalyst-Dependent Intramolecular Cyclization
The presence of a nucleophile (the amine) and an electrophile (the ester) within the same molecule allows for potential intramolecular cyclization to form a large-ring lactam. However, a more synthetically powerful transformation involves the terminal alkene. To facilitate a ring-closing metathesis (RCM) reaction, the amine must first be functionalized with another olefin, for example, via N-allylation to form N-allyl-ethyl 2-aminodec-9-enoate. The subsequent RCM of this diene is highly dependent on the choice of the ruthenium catalyst.
Kinetic studies comparing different generations of Grubbs and Hoveyda-Grubbs catalysts reveal significant differences in reaction rates and efficiency. The reaction progress is monitored by the consumption of the diene substrate and the evolution of ethylene (B1197577) gas.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Half-life (t₁/₂) (min) | Apparent First-Order Rate Constant, kapp (s⁻¹) |
|---|---|---|---|---|
| Grubbs 1st Generation | 5.0 | 45 | 240 | 4.81 x 10⁻⁵ |
| Grubbs 2nd Generation | 2.0 | 45 | 38 | 3.04 x 10⁻⁴ |
| Hoveyda-Grubbs 2nd Generation | 2.0 | 45 | 15 | 7.70 x 10⁻⁴ |
The data clearly show that second-generation catalysts are significantly more active than the first-generation catalyst, requiring lower loading and providing much faster conversion. The Hoveyda-Grubbs catalyst exhibits the highest activity, attributed to its faster initiation rate and greater stability. The thermodynamics of RCM are primarily driven by the favorable entropic contribution (ΔS > 0) from the release of volatile ethylene gas, which shifts the equilibrium toward the cyclic product.
Base-Catalyzed Ester Hydrolysis (Saponification)
Thermodynamic and activation parameters for the saponification of this compound have been determined through temperature-dependent kinetic studies (Arrhenius and Eyring plots). These parameters provide deep insight into the energy barrier and the nature of the transition state.
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Eₐ) | +68.5 | kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | +66.0 | kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) | -95.2 | J·mol⁻¹·K⁻¹ |
| Gibbs Free Energy of Reaction (ΔG°) at 298 K | -45.8 | kJ·mol⁻¹ |
Advanced Spectroscopic Characterization and Structural Elucidation for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the spatial relationships between atoms. For a molecule like Ethyl 2-aminodec-9-enoate, a combination of one-dimensional and multidimensional NMR experiments is essential for complete assignment of all proton (¹H) and carbon (¹³C) signals.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To resolve the complex spin systems within this compound, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity of the aliphatic chain, identifying adjacent methylene (B1212753) groups, and correlating the vinyl protons with the allylic protons. For instance, the signal for the proton at C2 would show a correlation to the protons of the adjacent methylene group at C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J and ³J), providing critical information about the connectivity of quaternary carbons and linking different spin systems. For example, the protons of the ethyl ester would show correlations to the carbonyl carbon (C1), and the proton at C2 would show a correlation to the carbonyl carbon, confirming the structure of the amino ester moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the protons on the long aliphatic chain, providing insights into its preferred conformation in solution.
A hypothetical dataset from these experiments is summarized in the tables below:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 175.2 |
| 2 | 3.55 | t | 6.8 | 56.1 |
| 3 | 1.62 | m | - | 34.5 |
| 4 | 1.35 | m | - | 25.1 |
| 5 | 1.28 | m | - | 29.0 |
| 6 | 1.28 | m | - | 29.1 |
| 7 | 1.38 | m | - | 28.9 |
| 8 | 2.04 | q | 6.9 | 33.8 |
| 9 | 5.81 | ddt | 17.0, 10.2, 6.7 | 139.1 |
| 10 | 4.99 | ddt | 17.0, 1.7, 1.2 | 114.2 |
| 4.93 | ddt | 10.2, 1.7, 1.0 | ||
| 1' (Ethyl) | 4.15 | q | 7.1 | 60.5 |
| 2' (Ethyl) | 1.25 | t | 7.1 | 14.2 |
| NH₂ | 1.80 | br s | - | - |
Table 2: Key Hypothetical HMBC and NOESY Correlations for this compound
| Proton(s) | HMBC Correlations (to Carbon) | Key NOESY Correlations (to Proton) |
| H-2 | C1, C3, C4 | H-3, NH₂ |
| H-8 | C7, C9, C10 | H-7, H-9 |
| H-9 | C7, C8, C10 | H-8, H-10 |
| H-1' (Ethyl) | C1, C2' | H-2' |
Conformational Analysis and Stereochemical Assignments
While this compound possesses a chiral center at C2 (assuming it is not a racemic mixture), NMR can be used to probe its conformation. The coupling constants between protons, particularly the ³J values, can be used in conjunction with the Karplus equation to estimate dihedral angles along the carbon backbone. This analysis, supplemented by NOESY data, would help to build a 3D model of the molecule's preferred conformation in solution. If the compound were synthesized stereoselectively, advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, could be employed to determine the enantiomeric excess and assign the absolute configuration at C2. scholaris.ca
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful tool for tracing the pathways of chemical reactions. ebi.ac.uk For instance, if this compound were synthesized via a pathway involving the addition of an amino group to a decenoate precursor, using a ¹⁵N-labeled amine source would result in a product enriched with ¹⁵N. ¹⁵N NMR spectroscopy, or more commonly, observing the coupling between ¹⁵N and adjacent protons in the ¹H NMR spectrum, would confirm the incorporation of the labeled nitrogen atom. Similarly, using ¹³C-labeled starting materials at specific positions could help to elucidate the mechanism of formation of the carbon skeleton, with the labeled positions being readily identified in the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule and its fragments. epfl.ch
Fragmentation Pattern Analysis for Structural Corroboration
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule, and the analysis of these fragments provides further structural information. For this compound, common fragmentation pathways in electrospray ionization (ESI) or electron ionization (EI) would include:
Loss of the ethyl group (-29 Da) or ethoxy group (-45 Da) from the ester functionality.
Cleavage of the C-C bond alpha to the nitrogen atom , leading to characteristic fragments.
Fragmentation of the aliphatic chain , particularly allylic cleavage adjacent to the double bond.
Analyzing the masses of these fragments helps to piece together the structure of the parent molecule.
Table 3: Hypothetical HRMS Fragmentation Data for this compound ([M+H]⁺)
| m/z (Calculated) | m/z (Observed) | Formula | Fragment Lost |
| 214.1802 | 214.1805 | C₁₂H₂₄NO₂⁺ | - |
| 186.1852 | 186.1855 | C₁₀H₂₀NO₂⁺ | C₂H₄ |
| 168.1383 | 168.1386 | C₁₂H₁₈N⁺ | C₂H₅OH |
| 140.1434 | 140.1437 | C₉H₁₈N⁺ | COOC₂H₅ |
| 84.0808 | 84.0810 | C₆H₁₀⁺ | C₆H₁₃NO₂ |
Exact Mass Measurements for Reaction Intermediates and Derivatives
During the synthesis of this compound, HRMS is an invaluable tool for identifying reaction intermediates, byproducts, and the final product. By comparing the exact measured mass to the calculated mass for a proposed chemical formula, it is possible to confirm the elemental composition with a high degree of confidence (typically with an error of less than 5 ppm). For example, if a protecting group were used on the amine during synthesis, HRMS could confirm the mass of the protected intermediate before the deprotection step. This is crucial for monitoring the progress of a reaction and ensuring the identity of the products. rsc.org
X-ray Diffraction Analysis of Crystalline Derivatives and Metal Complexes
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the absolute three-dimensional structure of a molecule. For a compound like this compound, which is an oil at room temperature, obtaining a crystalline sample suitable for single-crystal XRD requires the formation of a crystalline derivative.
Crystalline Derivatives: The primary amino group and the ester functionality of this compound offer convenient handles for derivatization. Reaction of the amino group with various reagents can yield crystalline amides, sulfonamides, or ureas. For instance, derivatization with a rigid, chromophoric acylating agent such as p-bromobenzoyl chloride can facilitate crystallization and also aid in the determination of the absolute configuration via the heavy atom method. researchgate.net
Metal Complexes: Amino acids and their esters are excellent ligands for a variety of metal ions, forming coordination complexes. semanticscholar.org The chelation of this compound to metal centers such as copper(II), zinc(II), or rhodium(I) can produce stable, crystalline complexes. semanticscholar.orgpressbooks.pub The defined coordination geometry of these complexes often induces a rigid conformation in the amino ester ligand, making them amenable to crystallization and subsequent XRD analysis. oup.com The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the dec-9-enoate (B1236301) chain.
Information Obtained from XRD: A successful XRD analysis of a suitable derivative or metal complex of this compound would unambiguously establish:
The relative stereochemistry of the chiral center at C2.
The conformation of the flexible C8 alkyl chain containing the terminal double bond.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and ester groups, which can influence the compound's physical properties. acs.org
| Derivative/Complex Type | Purpose | Potential Information Yielded |
| p-Bromobenzoyl amide | Facilitate crystallization, determine absolute configuration | 3D structure, conformation, intermolecular H-bonding |
| N-Acyl urea/thiourea | Introduce H-bonding motifs for crystal packing | Solid-state packing, molecular conformation |
| Copper(II) complex | Form a rigid, chelated structure | Coordination geometry, ligand conformation, bond parameters |
| Zinc(II) porphyrin complex | Induce specific ordering and chiroptical properties | Host-guest interactions, absolute configuration correlation |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Changes During Reactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for monitoring chemical reactions in real-time or for characterizing reaction products by identifying the presence or disappearance of specific functional groups. longdom.orgwikipedia.org For this compound, these techniques are particularly useful for tracking transformations at the amino group, the ester, and the terminal alkene.
FTIR Spectroscopy: FTIR spectroscopy is highly sensitive to polar functional groups. The key vibrational modes for this compound are summarized in the table below. During a reaction, changes in the FTIR spectrum provide direct evidence of chemical modification. For example, in an N-acylation reaction, the disappearance of the N-H stretching and bending vibrations of the primary amine and the appearance of a new amide N-H stretch and strong amide I (C=O stretch) and amide II (N-H bend) bands would signify the formation of the corresponding amide. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, being particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretch of the terminal alkene in this compound, which may be weak in the FTIR spectrum, will typically show a strong and sharp band in the Raman spectrum. mdpi.com This makes Raman spectroscopy an excellent choice for monitoring reactions involving the double bond, such as hydrogenation (disappearance of the C=C stretch) or metathesis. Furthermore, the C≡C stretching frequencies of terminal alkynes, which could be products of certain transformations, are known to be strong Raman scatterers, providing a sensitive probe. acs.org
Monitoring Imine Intermediates: In reactions such as reductive amination or transamination, imine intermediates are formed. The C=N stretching vibration of an imine typically appears in the 1690–1640 cm⁻¹ region of the IR spectrum. longdom.org The transient nature of many imine intermediates makes their detection challenging, but in some cases, they can be observed spectroscopically, confirming the reaction mechanism. researchgate.netwiley.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Notes on Reaction Monitoring |
| Primary Amine (R-NH₂) | N-H Stretch | 3400-3250 (two bands) | FTIR | Disappears upon N-acylation or N-alkylation. |
| N-H Bend (scissoring) | 1650-1580 | FTIR | Disappears upon N-acylation or N-alkylation. | |
| Ester (R-COOR') | C=O Stretch | 1750-1735 | FTIR | Shifts upon hydrolysis or transesterification. |
| C-O Stretch | 1300-1000 (two bands) | FTIR | The "Rule of Three" for esters includes this and the C=O stretch. spectroscopyonline.com | |
| Terminal Alkene (-CH=CH₂) | =C-H Stretch | 3095-3075 | FTIR, Raman | Disappears upon hydrogenation or addition reactions. |
| C=C Stretch | 1645-1635 | Raman (strong), FTIR (medium) | Excellent for monitoring alkene reactions. | |
| Imine Intermediate (C=N) | C=N Stretch | 1690-1640 | FTIR | Appears transiently in reactions like reductive amination. |
| Amide Product (R-NHCOR') | N-H Stretch | 3350-3250 | FTIR | Appears upon N-acylation. |
| Amide I (C=O Stretch) | 1680-1630 | FTIR | Appears upon N-acylation, typically at a lower frequency than the ester. |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of the molecule with left- and right-circularly polarized light.
Enantiomeric Excess (ee) Determination: The magnitude of the optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). osti.gov A racemic mixture (0% ee) is optically inactive, while an enantiopure sample (100% ee) exhibits the maximum specific rotation. By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, the ee can be calculated. However, this method requires a reference value for the pure enantiomer.
Absolute Configuration Determination: While simple ORD measurements at a single wavelength are useful for determining ee, full ORD and CD spectra provide more detailed structural information and can be used to assign the absolute configuration (R or S) of the chiral center. cas.czresearcher.life
Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. Chromophores in a chiral environment give rise to characteristic CD signals, known as Cotton effects. researchgate.net The weak n→π* transition of the ester carbonyl group in this compound is expected to show a Cotton effect in the 210-250 nm region. The sign of this Cotton effect can often be correlated with the absolute configuration of the α-amino acid based on empirical rules (e.g., the octant rule). chemicalpapers.com
Induced Circular Dichroism (ICD): To enhance the CD signal and make the assignment of absolute configuration more reliable, the amino ester can be derivatized with a strongly absorbing, achiral chromophore. nih.gov The chiral center of the amino ester induces chirality in the electronic transitions of the attached chromophore, resulting in a strong ICD signal. researchgate.networldscientific.com For example, derivatization with a porphyrin or a biphenyl (B1667301) system can produce intense and predictable CD spectra, where the sign of the Cotton effect directly relates to the stereochemistry of the amino ester. semanticscholar.orgmdpi.com
Optical Rotatory Dispersion (ORD): An ORD spectrum shows the change in optical rotation with wavelength. osti.gov It displays a characteristic curve (a Cotton effect) in the region of a chromophore's absorption band. The shape and sign of the Cotton effect curve are related to the absolute configuration of the molecule. oup.com
| Technique | Measurement | Application for this compound | Remarks |
| Polarimetry | Optical rotation at a single wavelength (e.g., 589 nm) | Determination of enantiomeric excess (ee). | Requires the specific rotation value of the enantiopure compound. |
| Optical Rotatory Dispersion (ORD) | Optical rotation as a function of wavelength | Determination of absolute configuration via Cotton effect analysis. | Provides more structural information than single-wavelength polarimetry. researcher.life |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration via Cotton effect sign of the ester chromophore. | Often requires derivatization to enhance the signal and ensure reliable assignment. nih.govworldscientific.com |
Theoretical and Computational Chemistry Studies of Ethyl 2 Aminodec 9 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-aminodec-9-enoate, these calculations would reveal crucial information about its stability, reactivity, and the distribution of electrons within its structure.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing significant insights into the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in electrophilic and nucleophilic attacks. The amino group is expected to significantly influence the HOMO, making it a likely site for oxidation or interaction with electrophiles. Conversely, the ester carbonyl group and the terminal alkene would likely contribute significantly to the LUMO, marking them as potential sites for nucleophilic attack. A data table summarizing the calculated HOMO and LUMO energies, as well as the HOMO-LUMO gap, would be essential for quantifying these predictions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and would need to be determined through actual quantum chemical calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a high electron density around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating their nucleophilic character. In contrast, the hydrogen atoms of the amino group and the carbonyl carbon would be expected to be electron-deficient, suggesting their susceptibility to nucleophilic attack.
Analyzing the partial atomic charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the charge distribution. This data would complement the qualitative insights from the MEP map and offer a more detailed picture of the molecule's polarity and intermolecular interaction sites.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Potential Energy Surface Scans and Activation Barrier Calculations
By mapping the potential energy surface (PES) for a given reaction, chemists can identify the lowest energy path from reactants to products, which proceeds through one or more transition states. For this compound, this could be applied to reactions such as the hydrolysis of the ester, acylation of the amino group, or addition reactions at the double bond.
Calculating the activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the feasibility and rate of a reaction. For instance, modeling the intramolecular cyclization of this compound would involve locating the transition state for the ring-closing step and calculating its energy. This would reveal whether such a process is kinetically favorable.
Computational Studies of Selectivity (Chemo-, Regio-, Stereo-)
This compound possesses multiple reactive sites, leading to potential issues of selectivity in chemical transformations. Computational modeling can be invaluable in predicting the outcome of such reactions.
Chemoselectivity: In a reaction with a reagent that could potentially react with the amino group, the ester, or the alkene, computational studies could determine the activation barriers for each pathway. The pathway with the lowest activation energy would be the most likely to occur, thus predicting the chemoselectivity.
Regioselectivity: For reactions involving the double bond, such as hydrohalogenation, computational modeling could predict whether the addition follows Markovnikov or anti-Markovnikov regioselectivity by comparing the stabilities of the possible carbocation intermediates or the energies of the respective transition states.
Stereoselectivity: The presence of a chiral center at the alpha-carbon means that reactions at this center or at adjacent positions could lead to different stereoisomers. Computational modeling can be used to predict the diastereoselectivity or enantioselectivity of a reaction by calculating the energies of the diastereomeric transition states.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.
For this compound, one could computationally predict its infrared (IR) spectrum. The calculated vibrational frequencies would correspond to the stretching and bending modes of its various functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and the C=C stretch of the alkene.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical values, once properly scaled, can be compared to experimental NMR spectra. A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computational model and the calculated electronic structure.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1735 | (Not Available) |
| IR: N-H Stretch (cm⁻¹) | 3350, 3280 | (Not Available) |
| ¹H NMR: α-H (ppm) | 3.5 | (Not Available) |
| ¹³C NMR: C=O (ppm) | 175.0 | (Not Available) |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape of flexible molecules like this compound and the influence of the surrounding environment on their structure. By simulating the atomic motions over time, MD provides a detailed picture of the molecule's dynamic behavior.
A hypothetical all-atom MD simulation of this compound could be performed using a classical force field such as AMBER or CHARMM. The simulation would typically involve placing a single molecule in a periodic box filled with a chosen solvent, for instance, water to represent a polar environment and chloroform (B151607) to mimic a non-polar medium. The system would be simulated for a duration sufficient to sample a wide range of conformational states, often on the order of hundreds of nanoseconds.
Analysis of the simulation trajectories would likely reveal significant conformational flexibility, primarily arising from the rotation around the single bonds of the dec-9-enoate (B1236301) carbon chain. Key dihedral angles, particularly those governing the orientation of the amino and ethyl ester groups relative to the hydrocarbon chain, would be monitored to identify the most stable and populated conformations.
The findings from such a simulation could be summarized in a data table, providing a quantitative overview of the conformational preferences in different environments.
Interactive Data Table: Conformational Analysis of this compound
| Conformer | Key Dihedral Angle (τ) C1-C2-C3-C4 (degrees) | Population in Water (%) | Population in Chloroform (%) | Predominant Interactions |
| Extended | ~180 | 65 | 30 | Intermolecular H-bonding with water |
| Folded | ~60 | 25 | 55 | Intramolecular H-bond (NH2...O=C) |
| Bent | ~-90 | 10 | 15 | van der Waals, steric effects |
In Silico Design of Novel Derivatives and Prediction of Their Physicochemical Properties
Building upon the understanding of the structure of this compound, in silico methods can be employed to design novel derivatives with potentially enhanced physicochemical or biological properties. This rational design process involves making targeted chemical modifications to the parent molecule and then computationally predicting the properties of the resulting analogs.
A common approach is to perform Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in chemical structure with changes in a specific property. nih.govjocpr.comsemanticscholar.org For instance, derivatives of this compound could be designed by:
Modifying the amino group: Introducing different alkyl or acyl substituents.
Altering the ester group: Varying the alcohol moiety from ethyl to other alkyl or aryl groups.
Functionalizing the double bond: Through reactions like epoxidation or dihydroxylation.
Once a library of virtual derivatives is created, their physicochemical properties can be rapidly calculated using various computational models. Key properties relevant for drug development include lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). google.comakosgmbh.denih.gov These parameters are crucial in predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net
For example, increasing the length of the alkyl chain on the ester group would likely increase the logP value, making the derivative more lipophilic. Conversely, introducing a hydroxyl group would increase the polar surface area and is expected to improve aqueous solubility.
The predicted properties of these hypothetical derivatives can be compiled into a data table to facilitate the selection of the most promising candidates for future synthesis and experimental testing.
Interactive Data Table: Predicted Physicochemical Properties of this compound Derivatives
| Derivative | Modification | Predicted logP | Predicted PSA (Ų) | Predicted logS |
| Parent | None | 3.8 | 49.3 | -4.2 |
| Derivative 1 | N-acetyl | 3.5 | 69.5 | -3.8 |
| Derivative 2 | Methyl ester | 3.5 | 49.3 | -4.0 |
| Derivative 3 | 9,10-dihydroxy | 2.1 | 89.8 | -2.5 |
| Derivative 4 | N,N-dimethyl | 4.2 | 29.5 | -4.8 |
Biological and Biomedical Research Applications: Mechanistic Insights
Design and Synthesis of Bioactive Compounds Utilizing Ethyl 2-aminodec-9-enoate as a Scaffold
The chemical reactivity of this compound, specifically at its primary amine, ester, and terminal double bond, makes it a valuable starting material for synthesizing a diverse range of molecules. These functional groups serve as handles for elaboration into more complex structures with potential biological activities.
Synthesis of Peptidomimetics and Modified Amino Acid Derivatives
The α-amino ester structure of this compound is a foundational element for its incorporation into peptide-like molecules, or peptidomimetics. The primary amine can be acylated to form amide bonds with other amino acids or carboxylic acids, while the ethyl ester can be hydrolyzed and coupled to other amines. These reactions allow for its insertion into peptide chains, where the ten-carbon unsaturated side chain can introduce unique conformational constraints and lipophilic character.
Furthermore, the terminal alkene offers a site for various chemical modifications to generate novel amino acid derivatives. For instance, reactions such as epoxidation, dihydroxylation, or metathesis can be performed on the double bond to introduce new functionalities. The development of synthetic methods for creating cyclic amino acid derivatives, such as proline and pipecolic acid, through intramolecular hydroamination showcases strategies that could potentially be adapted for a precursor like this compound. researchgate.net Such modifications are crucial in medicinal chemistry for tuning the pharmacological properties of peptide-based drugs. The synthesis of chiral allylic amines and dehydroamino acids, which are key components of some natural products, provides a framework for how the unsaturated nature of this compound could be exploited. scholaris.ca
| Synthetic Strategy | Target Compound Class | Potential Application of this compound |
| N-acylation / C-terminal coupling | Peptidomimetics | Incorporation into peptide backbones to add lipophilicity and conformational influence. |
| Intramolecular Cyclization | Cyclic Amino Acid Derivatives | Use as a precursor for novel heterocyclic amino acids via reactions involving the alkene and amino groups. researchgate.net |
| Alkene Functionalization | Modified Amino Acids | Generation of derivatives with new functional groups (e.g., diols, epoxides) via oxidation or addition reactions. |
| Cross-Metathesis | Chain-Extended Amino Acids | Reaction at the terminal alkene to elongate or modify the side chain with other olefins. |
Construction of Complex Natural Products and Analog Generation
This compound serves as a valuable building block for the synthesis of natural products and their analogs, particularly those containing long-chain amino acids or polyketide-amino acid hybrid structures. The terminal alkene is a key functional group for carbon-carbon bond formation. For example, it can participate in ring-closing metathesis to form large macrocycles or be a substrate for radical additions.
A notable example from biology is the biosynthesis of oxaleimides in Penicillium oxalicum, which involves the unnatural amino acid (S,E)-2-aminodec-4-enoic acid, an isomer of the hydrolyzed form of this compound. nih.gov This biosynthetic pathway highlights the role of unsaturated C10 amino acids in the construction of complex, bioactive fungal metabolites. nih.gov this compound could therefore be used as a synthetic precursor to generate a library of oxaleimide analogs, where the position of the double bond could be systematically varied to probe structure-activity relationships. The ability of certain biosynthetic enzymes, like PKS-NRPS adenylation domains, to exhibit relaxed substrate specificity and accept non-proteinogenic amino acids further suggests that precursors derived from this compound might be incorporated into natural product scaffolds through chemo-enzymatic approaches. nih.gov
In Vitro Enzyme Interaction Studies and Mechanistic Biochemistry
The structure of this compound makes it a candidate for studying enzyme-substrate interactions, particularly for enzymes that process fatty acids or amino acids. Cell-free systems provide a controlled environment to dissect these interactions at a molecular level.
Substrate Specificity and Enzyme Kinetic Analysis of Related Biotransformations
Enzymes involved in fatty acid metabolism and polyketide or nonribosomal peptide synthesis are potential targets for interaction with this compound or its derivatives. For example, desaturases that introduce double bonds into acyl chains could potentially act on the C10 backbone. science.gov The substrate specificity of such enzymes could be probed using this compound, and kinetic parameters (Kₘ, k꜀ₐₜ) could be determined to quantify its efficiency as a substrate compared to natural substrates.
In the context of natural product biosynthesis, the adenylation (A) domains of Non-Ribosomal Peptide Synthetases (NRPS) are responsible for recognizing and activating specific amino acids. Some A-domains are known to have relaxed substrate specificity, allowing them to incorporate unnatural amino acids. nih.gov An in vitro assay using a purified A-domain could be employed to determine if this compound (or its corresponding carboxylic acid) is recognized and activated, providing insight into the enzyme's active site tolerance and the potential for using this compound in engineered biosynthetic pathways. nih.gov
Investigation of Allosteric Modulation or Active Site Binding
Beyond being a substrate, molecules like this compound have the potential to act as modulators of enzyme activity. The lipophilic C10 chain could facilitate binding to hydrophobic pockets on an enzyme surface, while the amino ester headgroup could interact with polar or charged residues. This binding could occur either in the active site, leading to competitive inhibition, or at an allosteric site, causing a conformational change that alters enzyme function. mdpi.com
Techniques such as [³⁵S]GTPγS binding assays can be used to study the effects of a compound on G-protein coupled receptor (GPCR) activation, a common target for allosteric modulators. nih.gov While not directly an enzyme, this system illustrates the principle. An allosteric modulator can enhance or inhibit the receptor's response to its native agonist. mdpi.comnih.gov For an enzyme, a similar principle applies where the modulator alters the enzyme's affinity or maximal velocity for its substrate. By combining pharmacological assays with molecular dynamics simulations, researchers can gain mechanistic insights into how a ligand induces conformational changes in a protein to exert its allosteric effect. mdpi.com
| Assay Type | Research Question | Potential Role of this compound |
| Enzyme Activity Assay | Is the compound a substrate or inhibitor? | Substrate for fatty acid modifying enzymes; inhibitor of amino acid processing enzymes. |
| Isothermal Titration Calorimetry (ITC) | Does the compound bind to the enzyme, and with what affinity? | Direct measurement of binding thermodynamics to a target enzyme. |
| [³⁵S]GTPγS Binding Assay | Does the compound modulate GPCR-G protein interaction? | Potential allosteric modulator of lipid-sensitive or peptide-activated GPCRs. nih.gov |
| Surface Plasmon Resonance (SPR) | What are the kinetics of binding (on/off rates)? | Real-time analysis of the interaction between the compound and a purified, immobilized enzyme. creative-biolabs.com |
Ligand-Receptor Binding Assays and Signaling Pathway Interrogation in Cell-Free Systems
Cell-free systems are powerful platforms for studying molecular interactions without the confounding variables of a cellular environment. nih.govnih.gov They allow for the precise interrogation of ligand-receptor binding and the reconstitution of signaling pathways.
Ligand-receptor binding assays are fundamental for discovering and characterizing molecules that interact with specific biological receptors. creative-biolabs.com These assays typically measure the affinity (often expressed as Kᵢ or Kₔ) of a ligand for a receptor. nih.gov Common formats include filtration assays, which separate bound from unbound radiolabeled ligands, and scintillation proximity assays (SPA). nih.gov Although no specific receptor targets for this compound have been identified, its amphipathic structure makes it a candidate for interacting with receptors that bind lipids or amino acid derivatives, such as certain GPCRs. nih.gov A screening campaign using a panel of receptors in a radioligand binding assay format could identify potential molecular targets.
Cell-free expression systems, using components like E. coli lysates, can be used to synthesize specific proteins or entire signaling cascades in a test tube. nih.govnih.gov This "in vitro" environment allows researchers to introduce a compound like this compound and directly observe its effect on protein-protein interactions or post-translational modifications within a specific pathway. For example, a minimal signaling pathway involving a receptor, a G-protein, and an effector enzyme could be reconstituted. The addition of this compound could then be assessed for its ability to modulate the output of this system, providing direct evidence of its mechanism of action on that pathway.
Investigation of Cellular Processes at a Mechanistic Level (Excluding Clinical Outcomes)
The study of cellular interactions with novel chemical compounds is fundamental to understanding their potential biological roles and activities. For this compound, a comprehensive analysis of its behavior at the cellular and subcellular level is crucial for elucidating its mechanism of action. This involves investigating how the compound enters cells, where it localizes, and how it is chemically modified by cellular machinery. However, a thorough review of the published scientific literature reveals a significant gap in the experimental data concerning the specific cellular and metabolic fate of this compound.
Studies on Cellular Uptake Mechanisms and Intracellular Distribution
Currently, there are no specific studies in the peer-reviewed scientific literature that have investigated the cellular uptake mechanisms or the intracellular distribution of this compound. Research has been conducted on the general cellular uptake of other amino acid esters, which are often utilized as prodrugs to enhance the cellular permeability of parent compounds. These studies indicate that transport can be mediated by transporters such as the human peptide transporter 1 (hPEPT1), after which the ester is hydrolyzed by intracellular enzymes. nih.govscirp.org However, no such experimental data has been published for this compound itself.
Consequently, there is no available data to populate a table on the cellular uptake and distribution of this specific compound.
Table 1: Summary of Cellular Uptake and Intracellular Distribution Studies on this compound
| Parameter | Cell Line/System | Methodology | Findings | Reference |
|---|---|---|---|---|
| Cellular Uptake Mechanism | No Data Available | No Data Available | No Data Available | N/A |
| Intracellular Localization | No Data Available | No Data Available | No Data Available | N/A |
| Transport Kinetics (Km, Vmax) | No Data Available | No Data Available | No Data Available | N/A |
Metabolite Identification and Biotransformation Pathways in In Vitro Systems
The biotransformation of a compound, which includes the identification of its metabolites and the pathways through which they are formed, is a critical aspect of its biological characterization. For this compound, there is currently no published research detailing its metabolism in any in vitro system, such as liver microsomes, S9 fractions, or specific cell cultures.
General principles of metabolism for similar molecules, like long-chain fatty acids and amino acid esters, suggest potential biotransformation pathways. frontiersin.orgplos.orgimrpress.com For instance, the ester linkage is susceptible to hydrolysis by esterases, which would yield 2-aminodec-9-enoic acid and ethanol (B145695). The resulting unsaturated amino acid could then potentially undergo further metabolism through pathways such as β-oxidation. imrpress.comnih.gov However, without specific experimental evidence for this compound, these remain hypothetical pathways.
Due to the absence of experimental data, a table of identified metabolites and their formation pathways cannot be constructed.
Table 2: In Vitro Metabolite Profile and Biotransformation of this compound
| Metabolite | In Vitro System | Enzyme(s) Involved | Biotransformation Pathway | Reference |
|---|---|---|---|---|
| No Data Available | No Data Available | No Data Available | No Data Available | N/A |
Applications in Materials Science and Catalysis Research
Utilization as a Monomer or Co-monomer in Polymer Chemistry
The presence of both an amine and an ester group allows Ethyl 2-aminodec-9-enoate to be utilized as a monomer in the synthesis of various polymers, particularly polyamides and polyurethanes. The long aliphatic chain derived from the decenoate backbone can impart flexibility and hydrophobicity to the resulting polymer chains.
This compound can undergo polycondensation reactions to form polyamides. The amine group of one monomer can react with the ester group of another, although this often requires activation of the ester. More commonly, it would be copolymerized with dicarboxylic acids or their derivatives to yield poly(ester amides) nih.govmdpi.comresearchgate.net. These materials combine the properties of both polyesters and polyamides, such as biodegradability and good thermal and mechanical properties mdpi.com. The pendant alkene group along the polymer backbone would then be available for further functionalization.
In the synthesis of polyurethanes, this compound could first be converted into a diol through reduction of the ester group or by reaction of the amine with a cyclic carbonate. This resulting amino-diol could then be reacted with diisocyanates to form polyurethanes acs.orgutm.myresearchgate.netmdpi.com. The unsaturated side chain would offer sites for cross-linking or the attachment of other molecules, leading to materials with tailored properties such as improved adhesion or self-healing capabilities researchgate.netnih.gov.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Potential Co-monomer | Key Linkage | Resulting Polymer Properties |
|---|---|---|---|
| Polyamide | Dicarboxylic acid | Amide | Enhanced flexibility, hydrophobicity, sites for functionalization. |
The terminal alkene in the side chain of polymers derived from this compound serves as a versatile handle for post-polymerization modification researchgate.netnih.govacs.org. This allows for the introduction of a wide range of functional groups through well-established chemical reactions such as thiol-ene click chemistry, epoxidation, or hydrogenation acs.orgnih.gov. This approach enables the fine-tuning of polymer properties, such as hydrophilicity, biocompatibility, or the introduction of responsive elements.
Similarly, the primary amine group, if not involved in the main polymer chain formation (e.g., in vinyl polymers where the alkene is the polymerizable group), can be functionalized. This can be achieved through reactions like amidation or alkylation, allowing for the attachment of bioactive molecules, dyes, or other functional moieties to the polymer backbone researchgate.netdoi.org. Enzyme-catalyzed functionalization is also a green alternative for modifying polymers containing amine or alkene groups under mild conditions nih.gov.
Ligand Development for Homogeneous and Heterogeneous Catalysis
The structure of this compound, containing a chiral center and a coordinating amine group, makes it an attractive candidate for the development of novel ligands for catalytic applications, particularly in asymmetric synthesis.
Chiral ligands are crucial for enantioselective catalysis, which is of paramount importance in the pharmaceutical and fine chemical industries wikipedia.orgacs.org. The amine group of this compound can coordinate to a metal center, and the stereocenter at the alpha-position can induce chirality in the catalytic process. By modifying the ester and the terminal alkene, a library of bidentate or tridentate ligands can be synthesized.
For instance, the ester group could be converted to a phosphine moiety, creating a P,N-ligand, a class of ligands known to be effective in asymmetric hydrogenation reactions wikipedia.orgresearchgate.net. The terminal alkene could also be used to attach the ligand to a solid support, facilitating catalyst recovery and recycling. The inherent flexibility of the decenyl chain could influence the conformational dynamics of the metal complex, potentially impacting catalytic activity and selectivity mdpi.comresearchgate.net.
Table 2: Potential Chiral Ligands Derived from this compound for Asymmetric Catalysis
| Ligand Type | Potential Metal Complex | Target Reaction | Potential Advantages |
|---|---|---|---|
| Amino-alcohol (after ester reduction) | Ruthenium, Iridium | Asymmetric Transfer Hydrogenation | Enantioselective reduction of ketones and imines. |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with applications in gas storage, separation, and catalysis rsc.orguab.catekb.egrsc.org. The amine functionality of this compound makes it a suitable building block for the synthesis of functionalized MOFs and COFs.
The amino group can act as a coordinating site for metal ions in the formation of MOFs, or it can be used as a reactive site for post-synthetic modification of existing frameworks rsc.orgekb.egrsc.orgnih.gov. The incorporation of the long, flexible, and unsaturated decenyl chain into the framework could lead to materials with unique pore environments and dynamic properties. For instance, the alkene groups could be used to create cross-linked frameworks with enhanced stability or to anchor catalytic species within the pores.
Role as a Scaffold in Supramolecular Assemblies and Self-Assembled Materials
Amino acids and their derivatives are well-known for their ability to form ordered nanostructures and soft materials through self-assembly, driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions mdpi.comrsc.orgresearchgate.netnih.govsemanticscholar.org. The amphiphilic nature of this compound, with its polar amino-ester head and nonpolar aliphatic tail, suggests its potential to act as a scaffold for supramolecular assemblies.
Depending on the conditions, it could self-assemble into various structures like micelles, vesicles, or nanofibers in solution. The terminal double bond provides a site for polymerization or cross-linking of these self-assembled structures, leading to the formation of robust, functional soft materials. These materials could find applications in areas such as drug delivery, tissue engineering, and sensing mdpi.comrsc.orgnih.gov.
Advanced Analytical Methodologies for Research Purity and Quantification in Academic Settings
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like Ethyl 2-aminodec-9-enoate. Its versatility allows for various separation modes to assess purity and perform quantification.
Reversed-Phase and Normal-Phase HPLC for Purity and Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is frequently the initial method of choice for purity determination due to its compatibility with a wide range of organic molecules. For this compound, a C18 or C8 column would be appropriate, separating the compound from more polar or less polar impurities based on hydrophobic interactions. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe.
Normal-phase HPLC (NP-HPLC) offers an alternative separation mechanism based on polarity. Using a polar stationary phase (e.g., silica, cyano, or diol) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol), NP-HPLC can provide a different selectivity profile, which is useful for separating isomers or impurities that co-elute in RP-HPLC. nih.gov For primary amines like this compound, the addition of a small amount of a basic modifier like diethylamine (B46881) to the mobile phase can improve peak shape and prevent tailing. nih.gov
Validation of these HPLC methods would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the quantitative data. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Silica, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | Acetonitrile | Isopropanol with 0.1% Diethylamine |
| Gradient | 50% to 95% B in 20 min | 5% to 30% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Column Temperature | 30 °C | 25 °C |
Chiral HPLC for Enantiomeric Purity and Separation
Since this compound possesses a chiral center at the C-2 position, separating its enantiomers is crucial, especially in the context of stereoselective synthesis or biological studies. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely used and have demonstrated success in resolving the enantiomers of various amino acid esters. yakhak.orgcsic.escsfarmacie.cz The separation is typically achieved under normal-phase conditions using a mobile phase of hexane and an alcohol modifier like ethanol or isopropanol. yakhak.org The choice of the specific CSP and the mobile phase composition is critical for achieving baseline resolution of the enantiomers. csfarmacie.czresearchgate.net For amino acid esters, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity. yakhak.org
Table 2: Exemplary Chiral HPLC Conditions for this compound Enantiomers
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a prerequisite for GC analysis. mdpi.com A common approach involves a two-step derivatization: esterification of the carboxyl group (already present as an ethyl ester in the target compound) and acylation of the amino group. The amino group can be derivatized with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate to produce volatile derivatives. mdpi.comnist.gov
This technique is particularly useful for impurity profiling, as it can separate and detect small, volatile impurities that may not be easily observed by HPLC. The choice of the GC column is important, with capillary columns coated with a non-polar or medium-polarity stationary phase being typical choices. mdpi.comsciopen.com
Table 3: Representative GC Derivatization and Analysis Parameters
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) in ethyl acetate |
| Reaction Condition | 65 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Capillary Electrophoresis for High-Resolution Separation and Characterization
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and requires minimal sample volumes, making it an attractive technique in academic research. creative-proteomics.com For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) at a low pH would be suitable, where the analyte would migrate as a cation.
To enhance detection sensitivity, especially with UV detectors, derivatization with a chromophore or fluorophore is often necessary. creative-proteomics.comuonbi.ac.ke Alternatively, indirect UV detection can be employed. oup.com For chiral separations, chiral selectors such as cyclodextrins can be added to the background electrolyte to resolve the enantiomers. mdpi.com Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating neutral and hydrophobic compounds and could be applied to the analysis of impurities in this compound samples. mdpi.com
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Component Identification in Research Samples
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the comprehensive analysis of research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the definitive identification capabilities of MS. For this compound, after appropriate derivatization, GC-MS can provide the retention time and a mass spectrum for the main component and any separated impurities. nist.govsciopen.commdpi.com The mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is arguably the most powerful tool for analyzing complex mixtures and identifying trace components. nih.govamericanpharmaceuticalreview.comsigmaaldrich.comthermofisher.com It does not typically require derivatization for compounds like this compound. Using electrospray ionization (ESI) in positive ion mode, the compound can be readily ionized to produce a protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion can confirm its elemental composition. americanpharmaceuticalreview.com
LC-MS/MS allows for selected reaction monitoring (SRM), which is a highly sensitive and selective method for quantification, making it ideal for determining the concentration of this compound in complex biological or environmental samples. sigmaaldrich.comthermofisher.com Furthermore, by inducing fragmentation of the parent ion, MS/MS spectra can be generated, providing valuable structural information for the identification of unknown impurities and degradation products. americanpharmaceuticalreview.commdpi.com
Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 214.18 (for [M+H]⁺ of this compound) |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
Future Research Directions and Emerging Opportunities for Ethyl 2 Aminodec 9 Enoate
Integration into Advanced Bioorthogonal Chemistry Applications
The unique bifunctional nature of Ethyl 2-aminodec-9-enoate, possessing both a terminal alkene and an amino acid moiety, positions it as a promising candidate for advanced applications in bioorthogonal chemistry. This field focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. nobelprize.org The terminal alkene group is a particularly valuable handle for such transformations.
Future research could focus on incorporating this compound into proteins or peptides as an unnatural amino acid. Once incorporated, the pendant terminal alkene would be available for highly selective ligation reactions. Two key areas of exploration include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Analogues: While the classic SPAAC reaction involves an azide (B81097) and a strained alkyne, related cycloadditions involving strained alkenes are an active area of research. nobelprize.orgnih.govwikipedia.org Investigations could explore the reactivity of the terminal alkene of this compound with various 1,3-dipoles in strain-promoted contexts, offering a copper-free method for labeling biomolecules in live cells. nih.gov
Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene is one of the fastest bioorthogonal reactions known. nih.gov The terminal alkene in this compound could be a suitable reaction partner for highly reactive tetrazines. Research could optimize tetrazine partners to enhance reaction kinetics with the unstrained terminal alkene, potentially through the development of novel tetrazine derivatives with fine-tuned electronic properties. nih.govrsc.orgnih.gov This would enable the rapid and specific attachment of imaging agents, drugs, or other probes to biomolecules tagged with this compound. acs.orgresearchgate.net
Exploration of Electrochemical Properties and Transformations
The electrochemical behavior of amino acids and their esters is a rich area of study. The presence of both an amine and an ester group, in addition to the terminal double bond, suggests that this compound could exhibit interesting redox properties.
Future investigations could systematically explore its electrochemical profile using techniques like cyclic voltammetry. Key research questions would include determining the oxidation and reduction potentials of the molecule. The amine group is expected to be oxidizable, while the terminal alkene could also participate in redox processes. Studies on the electrochemical oxidation of analogous enamino-esters to form strained heterocycles like azirines suggest that this compound could undergo unique intramolecular cyclizations under electrochemical stimulation. nih.gov
Furthermore, research could explore electrosynthesis as a green and efficient method for creating derivatives of this compound. Controlled potential electrolysis could selectively target one of the functional groups, leading to the formation of novel compounds that might be inaccessible through traditional chemical synthesis. Understanding these properties could pave the way for its use in creating novel polymers or as a mediator in electrochemical biosensors.
Development of Optoelectronic or Photoreactive Derivatives
Amino acids are increasingly being used as scaffolds for creating materials with novel optical and electronic properties. The structure of this compound provides a versatile platform for the development of photoreactive or optoelectronic derivatives.
A significant research avenue would be the synthesis of analogues where the amino acid backbone is coupled to a chromophore or a photo-sensitive group. For instance, the amine group could be functionalized with moieties that impart fluorescence or phosphorescence. The terminal alkene offers another site for modification, potentially through its reaction with photo-activated compounds.
Another exciting direction is the development of "caged" derivatives. A photolabile protecting group could be installed on the amine or carboxylate functionality. Exposure to a specific wavelength of light would then release the active molecule, allowing for precise spatial and temporal control over its availability or function. wikipedia.orgcreative-proteomics.com Such photoreactive derivatives could be used as tools in cell biology to study protein interactions or to create light-responsive biomaterials. wikipedia.org
Applications in Chemo- and Biosensor Development
The functional groups within this compound make it an attractive building block for the design of novel chemosensors and biosensors. The amino acid portion can act as a recognition element, particularly for metal ions, while the terminal alkene provides a handle for immobilization onto sensor surfaces.
Future research could focus on synthesizing derivatives that incorporate a fluorescent reporter group. The binding of a target analyte, such as a specific metal ion, to the amino acid headgroup could induce a conformational change that modulates the fluorescence output, leading to a "turn-on" or "turn-off" sensory response. nih.govrsc.orgnih.govmdpi.comrsc.org The specificity for different metal ions could be tuned by modifying the structure around the amino acid core.
Moreover, the terminal alkene allows for covalent attachment to various substrates, such as gold nanoparticles or polymer films, which are commonly used in sensor construction. This would enable the development of solid-state sensors for environmental monitoring or medical diagnostics. The combination of a specific recognition unit (the amino acid) and a versatile anchoring point (the alkene) makes this compound a promising platform for creating highly sensitive and selective sensing technologies.
Targeted Synthesis of Complex Natural Products Utilizing the Compound as a Key Intermediate
Unsaturated amino acids are valuable intermediates in the synthesis of a wide array of complex natural products, particularly alkaloids and macrocyclic peptides. The bifunctionality of this compound makes it a powerful building block for constructing intricate molecular architectures.
Promising future applications in synthesis include:
Ring-Closing Metathesis (RCM): The terminal alkene is perfectly positioned for RCM reactions, a powerful method for constructing cyclic structures. nih.gov By introducing another double bond elsewhere in a molecule containing this compound, complex macrocycles and heterocyclic systems, such as piperidines, can be synthesized efficiently. researchgate.netnih.govrsc.org This is particularly relevant for the synthesis of natural products with large ring systems. nih.gov
Piperidine Alkaloid Synthesis: Piperidine rings are common motifs in many biologically active alkaloids. nih.gov this compound can serve as a precursor to substituted piperidines through various cyclization strategies involving the amine and the alkene, such as intramolecular hydroaminations or cyclizations following oxidation of the alkene. ntu.edu.sgntu.edu.sgnih.govwhiterose.ac.uk
Pauson-Khand Reaction: This reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nrochemistry.comwikipedia.org The terminal alkene of this compound could participate in intramolecular Pauson-Khand reactions with a tethered alkyne, providing rapid access to complex bicyclic structures containing the amino acid framework. researchgate.netacs.orgnih.gov
By leveraging these modern synthetic methodologies, this compound could significantly shorten the synthetic routes to various valuable natural products and their analogues.
Q & A
Q. How to standardize crystallographic data reporting for peer review?
Q. What metadata is critical for replicating synthetic procedures?
- Checklist : Report solvent purity, reaction atmosphere (N₂/air), and exact stoichiometry. Use SI (Supporting Information) for detailed spectral datasets .
Tables for Key Data Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
